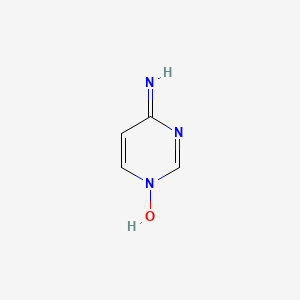

4-aminopyrimidine N-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-aminopyrimidine N-oxide is a heterocyclic organic compound that features a pyrimidine ring with an amino group at the 4-position and an oxide group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyrimidine N-oxide typically involves the oxidation of 4-Aminopyrimidine. One common method is the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where 4-Aminopyrimidine is reacted with an oxidizing agent in a reactor. The reaction conditions are carefully monitored to maintain consistency in product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 4-aminopyrimidine N-oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or even to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Oxidized derivatives such as pyrimidine dioxides.

Reduction: Reduced derivatives such as 4-Aminopyrimidine.

Substitution: Substituted pyrimidines with various functional groups.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Overview:

Recent studies have highlighted the antiviral properties of 4-aminopyrimidine N-oxide against Tick-borne encephalitis virus (TBEV). The compound has shown efficacy against multiple strains, making it a candidate for antiviral drug development.

Case Study:

A study demonstrated that several derivatives of this compound exhibited potent inhibition of TBEV reproduction. The compounds were evaluated using a plaque reduction assay, revealing effective concentrations (EC50) below 50 µM against various TBEV strains, including strain Absettarov. The mechanism appears to involve interaction with the viral envelope protein E, crucial for viral entry into host cells .

Data Table: Antiviral Activity of 4-Aminopyrimidine N-Oxides

| Compound | Strain Tested | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A1 | Absettarov | < 50 | Inhibits E protein |

| A2 | Strain 256 | < 50 | Inhibits E protein |

| A3 | Strain M6P1M5P1 | < 50 | Inhibits E protein |

Antibacterial Properties

Overview:

The N-oxide moiety of 4-aminopyrimidine has been integrated into liposomal formulations to enhance antibacterial activity against Gram-positive bacteria.

Case Study:

Research indicated that liposomes containing N-oxide surfactants showed synergistic effects with traditional antibiotics like oxacillin against Staphylococcus species. The presence of the N-oxide was critical for antibacterial efficacy, achieving minimum inhibitory concentrations significantly lower than standard breakpoints .

Data Table: Antibacterial Activity of Liposomal Formulations

| Liposome Composition | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| Liposome + 20% N-Oxide | Staphylococcus aureus | 0.125 |

| Liposome + 20% N-Oxide | Staphylococcus epidermidis | 0.125 |

Medicinal Chemistry Applications

Overview:

The unique properties of the N-oxide functional group allow for modifications that can enhance drug solubility and alter pharmacokinetics.

Case Study:

A study on the synthesis of meta-substituted fluorinated derivatives demonstrated that pyridine N-oxides can be effectively used in radiopharmaceuticals. This method allows for the production of compounds suitable for imaging and therapeutic applications in medicine .

Data Table: Synthesis and Yield of Fluorinated Compounds

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| [18F]3-Fluoro-4-aminopyridine | Direct radiofluorination | Moderate |

Dermatological Applications

Overview:

Recent investigations have identified a derivative of this compound as a potential treatment for acne vulgaris.

Case Study:

A specific compound demonstrated selective antimicrobial activity against Cutibacterium acnes, with an MIC value of 2 µg/mL. Additionally, it exhibited anti-inflammatory properties comparable to those of established treatments like benzoyl peroxide .

Data Table: Acne Treatment Efficacy

| Compound | Target Bacteria | MIC (µg/mL) | Anti-inflammatory Effect |

|---|---|---|---|

| Compound 15 | Cutibacterium acnes | 2 | Comparable to benzoyl peroxide |

Wirkmechanismus

The mechanism of action of 4-aminopyrimidine N-oxide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation or cancer progression, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

4-Aminopyridine: Another heterocyclic compound with similar structural features but different chemical properties.

2-Aminopyrimidine: A compound with the amino group at the 2-position, leading to different reactivity and applications.

4-Aminopyrimidine-5-carbaldehyde: A derivative with an aldehyde group, used in the synthesis of more complex molecules.

Uniqueness: 4-aminopyrimidine N-oxide is unique due to the presence of the oxide group at the 1-position, which imparts distinct chemical reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial purposes.

Eigenschaften

Molekularformel |

C4H5N3O |

|---|---|

Molekulargewicht |

111.10 g/mol |

IUPAC-Name |

1-hydroxypyrimidin-4-imine |

InChI |

InChI=1S/C4H5N3O/c5-4-1-2-7(8)3-6-4/h1-3,5,8H |

InChI-Schlüssel |

LVLCDKXOAFVTRD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN(C=NC1=N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.